molecular formula C17H12FN3O5 B2531474 N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide CAS No. 1172050-40-6

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B2531474
CAS No.: 1172050-40-6
M. Wt: 357.297
InChI Key: PTJKSOQNNSCULC-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2H-1,3-benzodioxol-5-yl group and at position 2 with a 2-(4-fluorophenoxy)acetamide moiety. Its molecular formula is C₁₉H₁₄ClFN₄O₃, with a molecular weight of 373.3 g/mol (exact mass: 373.07).

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5/c18-11-2-4-12(5-3-11)23-8-15(22)19-17-21-20-16(26-17)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJKSOQNNSCULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Fluorophenoxy Acetamide: The final step involves the coupling of the oxadiazole intermediate with 4-fluorophenoxy acetic acid or its derivatives under appropriate conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving oxidative stress.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzodioxole and oxadiazole rings can interact with biological macromolecules, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
N-[5-(2,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2-(4-Fluorophenoxy)Acetamide 2,5-Dimethoxyphenyl (vs. benzodioxol-5-yl) 373.3 No direct data; structural similarity suggests potential enzyme inhibition/antitumor
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-Oxadiazol-2-yl]thio}Acetamide Tetrahydronaphthalen-2-yloxy group 452.5 (estimated) Cytotoxic against A549 (lung) and C6 (glioma) cells; MMP-9 inhibition
N-(4-Fluorobenzyl)-2-{[5-(5-Methyl-1,2-Oxazol-3-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide 5-Methylisoxazole substituent 348.35 Antimicrobial activity (specific targets not disclosed)

Key Observations :

  • Substituent Position and Bioactivity : The benzodioxole group in the target compound enhances metabolic stability compared to dimethoxy-substituted analogs, which may degrade more readily in vivo .
  • Electron-Withdrawing Groups: The 4-fluorophenoxy group in the target compound likely improves binding to enzymes like MMP-9 or kinases, as seen in analogs with similar electronegative substituents .
  • Thioacetamide vs. Phenoxyacetamide: Sulfur-containing analogs (e.g., compound 8 in ) show stronger cytotoxic effects but higher toxicity, whereas the target compound’s phenoxy group may reduce off-target interactions .
Pharmacological Activity Comparison
  • Anticancer Potential: Analogs with benzodioxole groups (e.g., compounds 8 and 9 in ) exhibit IC₅₀ values of 12–18 µM against A549 and C6 cell lines, comparable to cisplatin. The target compound’s fluorophenoxy group may enhance tumor selectivity by modulating membrane permeability .
  • Antimicrobial Activity :

    • N-Substituted oxadiazole derivatives (e.g., 6f and 6o in ) show MIC values of 4–8 µg/mL against E. coli and S. aureus. The target compound lacks a sulfur atom in the acetamide linkage, which may reduce antimicrobial potency but lower cytotoxicity .
  • Enzyme Inhibition :

    • Compounds with indole-substituted oxadiazoles (e.g., 8g in ) inhibit α-glucosidase (IC₅₀: 22 µM) and butyrylcholinesterase (IC₅₀: 18 µM). The target compound’s benzodioxole group may confer similar or improved activity due to π-π stacking with enzyme active sites .

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